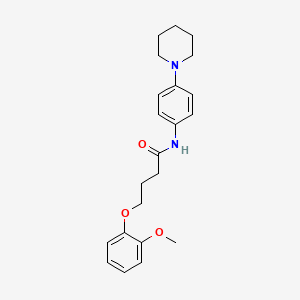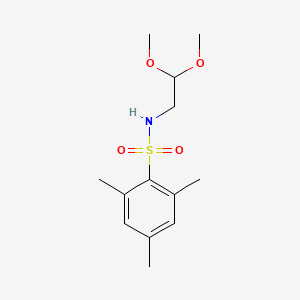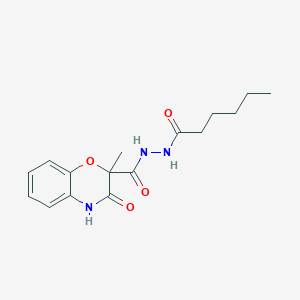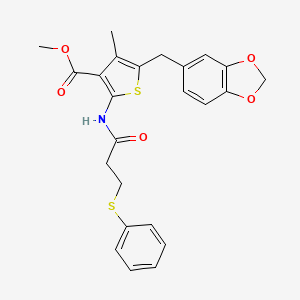
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide, also known as MPWB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of drugs known as selective sigma-1 receptor agonists, which have been shown to have a variety of effects on the central nervous system.
Scientific Research Applications
Antisecretory Activity and Ulcer Treatment
A study by Ueda et al. (1991) synthesized compounds related to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide, exploring their gastric acid antisecretory activity. These compounds were tested for their effectiveness against histamine-induced gastric acid secretion in rats, with significant antisecretory activity observed. This suggests potential applications in developing treatments for ulcers and related gastrointestinal disorders (Ueda et al., 1991).
Renewable Thermosetting Resins
Harvey et al. (2014) explored the synthesis of a renewable bisphenol derived from eugenol, a component structurally similar to this compound, for use in producing high-performance thermosetting resins. These resins exhibited excellent thermal stability and low water uptake, indicating their suitability for maritime and other demanding environments (Harvey et al., 2014).
Photo- and Thermal-Stabilizers
Mosnáček et al. (2003) investigated new combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate, incorporating phenolic structures akin to this compound. These stabilizers showed high efficiency in protecting polypropylene against photo-oxidation and thermal degradation, pointing to applications in materials science for enhancing polymer longevity (Mosnáček et al., 2003).
Anticancer and Antimicrobial Activities
A study by Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, structurally related to the compound of interest, and evaluated its in vitro antimicrobial, anticancer, and antileishmanial activities. The compound demonstrated significant activity against lung carcinoma and various microbes, highlighting its potential in medical and pharmaceutical research (Sirajuddin et al., 2015).
Serotonin Antagonist Applications
Raghupathi et al. (1991) worked on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, closely related to the target compound, exploring its role as a serotonin antagonist. This research could lead to new treatments for psychiatric disorders by modulating serotonin pathways (Raghupathi et al., 1991).
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-8-3-4-9-21(20)27-17-7-10-22(25)23-18-11-13-19(14-12-18)24-15-5-2-6-16-24/h3-4,8-9,11-14H,2,5-7,10,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHUDDOQMXIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2721513.png)
![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)
![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)
![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)
